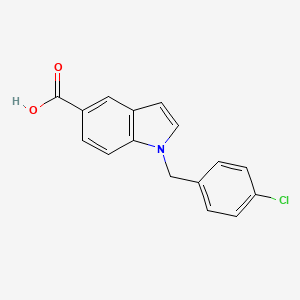
Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride: is a fluorinated organic compound that contains a pyrrolidine ring substituted with trifluoromethyl groups and a carboxylate ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with a suitable pyrrolidine derivative.
Trifluoromethylation: The pyrrolidine ring is trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethylating agents.
Carboxylation: The trifluoromethylated pyrrolidine is then carboxylated to introduce the carboxylate ester group.
Hydrochloride Formation: Finally, the carboxylate ester is converted to its hydrochloride salt form.
Industrial Production Methods:
Batch Processing: The synthesis is often carried out in batch reactors under controlled conditions to ensure product purity and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the trifluoromethyl groups to other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Different substituted pyrrolidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways that involve the trifluoromethyl groups and the pyrrolidine ring. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
4,4-Bis(trifluoromethyl)benzyl alcohol
2,2'-Bis(trifluoromethyl)pyridine
Trifluoromethylated pyrrolidines
Uniqueness: Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to its specific combination of trifluoromethyl groups and the pyrrolidine ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F6NO2.ClH/c1-17-5(16)4-2-15-3-6(4,7(9,10)11)8(12,13)14;/h4,15H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCZSAQQGMWTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1(C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2860743.png)
![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)



![1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2860753.png)






